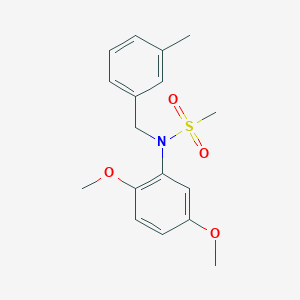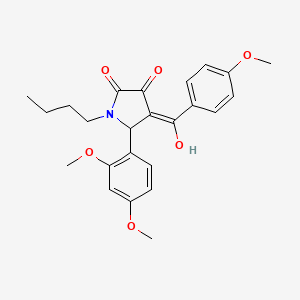
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been investigated as potential treatments for various autoimmune diseases.
Mechanism of Action
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines, growth factors, and hormones. JAK enzymes are crucial for the activation of immune cells, and their dysregulation can lead to autoimmune diseases. By inhibiting JAK activity, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can modulate the immune response and reduce inflammation in affected tissues.
Biochemical and Physiological Effects:
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. It can also inhibit the differentiation and activation of immune cells, such as T cells, B cells, and dendritic cells. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can also reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide is a potent and selective JAK inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of autoimmune diseases, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. However, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has some limitations for lab experiments, such as its relatively high cost and limited availability.
Future Directions
There are several future directions for the research on 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide. One potential application is in the treatment of graft-versus-host disease (GVHD), a life-threatening complication of allogeneic stem cell transplantation. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to be effective in animal models of GVHD, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential application is in the treatment of solid tumors, as JAK enzymes are involved in the signaling pathways of tumor growth and metastasis. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to inhibit the growth of several types of tumors in animal models, and further research is needed to evaluate its potential as an anticancer agent.
Synthesis Methods
The synthesis of 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-chloro-4,5-difluorobenzamide, which is then reacted with 3-pyridinecarboxylic acid to form 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines, growth factors, and hormones. By inhibiting JAK activity, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can modulate the immune response and reduce inflammation in affected tissues.
properties
IUPAC Name |
2-chloro-4,5-difluoro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-9-5-11(15)10(14)4-8(9)12(18)17-7-2-1-3-16-6-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSAUZSFNXGFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5309442.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyphenyl)nicotinamide](/img/structure/B5309447.png)

![2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)nicotinic acid](/img/structure/B5309459.png)
![4-{[4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5309485.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5309490.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B5309503.png)

![N-(4-methoxy-2-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5309508.png)
![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5309524.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5309531.png)
![2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5309544.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)